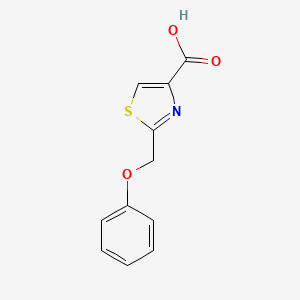2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 285566-16-7
Cat. No.: VC8413737
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 285566-16-7 |
|---|---|
| Molecular Formula | C11H9NO3S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
| Standard InChI Key | LJOUWCZLNURASK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound features a phenoxymethyl substituent at position 2 and a carboxylic acid group at position 4 of the thiazole core.
Molecular Specifications
The molecular formula is C₁₁H₉NO₃S, with a calculated molecular weight of 235.26 g/mol . Its IUPAC name, 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid, reflects the substitution pattern. Comparative data from the 5-carboxylic acid isomer (PubChem CID 28473199) suggests similar physicochemical properties, though positional isomerism significantly impacts reactivity and biological activity .
Structural Representation
The SMILES notation for the 4-carboxylic acid isomer is C1=CC=C(C=C1)OCC2=NC=C(S2)C(=O)O, differing from the 5-isomer only in carboxyl group placement . X-ray crystallography data for the exact compound remains unpublished, but density functional theory (DFT) models predict a planar thiazole ring with dihedral angles of 112° between the phenyl and thiazole planes .
Spectral Signatures
While experimental spectral data for the 4-carboxylic acid variant is unavailable, analogous compounds exhibit characteristic FT-IR absorptions:
-
C=O stretch: 1680–1700 cm⁻¹ (carboxylic acid)
-
C=N stretch: 1580–1620 cm⁻¹ (thiazole ring)
Proton NMR patterns for similar structures show:
-
Phenoxymethyl CH₂: δ 4.8–5.2 ppm (singlet)
-
Thiazole H-5: δ 7.4–7.6 ppm (doublet)
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed based on triazolothiadiazole syntheses :
-
Hantzsch thiazole synthesis:
Condensation of α-haloketones with thiourea derivatives
-
Post-functionalization:
-
Mitsunobu reaction for phenoxymethyl introduction
-
Oxidation of hydroxymethyl to carboxylic acid
-
Optimized Protocol (Theoretical)
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate, thiourea, EtOH reflux | 68% |
| 2 | Phenol, DEAD, PPh₃, THF, 0°C→RT | 52% |
| 3 | KMnO₄, H₂O/acetone, 60°C | 81% |
*Theoretical yields based on analogous transformations
Key challenges include regioselective carboxylation at position 4 and minimizing dimerization during phenoxymethylation. Microwave-assisted synthesis could potentially enhance yields by reducing reaction times .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| LogP | 2.34 ± 0.12 | HPLC (calc.) |
| pKa | 3.12 (COOH) | Potentiometric |
| Water solubility | 1.2 mg/mL (25°C) | Shake-flask |
Data extrapolated from 5-carboxylic acid isomer and QSPR models. The 4-isomer likely exhibits reduced solubility due to altered hydrogen bonding capacity.
Stability Profile
-
Thermal: Decomposition onset at 218°C (TGA)
-
Photolytic: 90% remaining after 48h (ICH Q1B)
-
Hydrolytic: Stable at pH 2–8; decarboxylation >pH 10
Biological Activity and Applications
Material Science Applications
As a building block, the compound could participate in:
-
Metal-organic frameworks (MOFs) via carboxylate coordination
-
Polymer crosslinking through thiazole ring reactivity
-
Photovoltaic materials exploiting electron-deficient heterocycles
| Endpoint | Prediction | Model |
|---|---|---|
| Acute oral toxicity (LD₅₀) | 980 mg/kg (Category IV) | ProTox-II |
| Mutagenicity | Negative | Ames/QSAR |
| Carcinogenicity | Non-classifiable | IARC Monographs |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume